molecular formula C19H31ClN2Sn B1509255 6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine CAS No. 1177264-56-0

6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine

Cat. No.: B1509255
CAS No.: 1177264-56-0
M. Wt: 441.6 g/mol
InChI Key: HCWOHDIKRRIJIS-UHFFFAOYSA-N
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Description

6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a chloro substituent at position 6 and a tributylstannyl (Sn(C₄H₉)₃) group at position 3. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties, including anticancer, antimicrobial, and CNS-modulating activities . The tributylstannyl group at C-3 enhances its utility in cross-coupling reactions (e.g., Stille coupling), enabling the synthesis of complex derivatives for drug discovery .

Properties

IUPAC Name

tributyl-(6-chloroimidazo[1,2-a]pyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN2.3C4H9.Sn/c8-6-1-2-7-9-3-4-10(7)5-6;3*1-3-4-2;/h1-3,5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOHDIKRRIJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C2N1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735118
Record name 6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177264-56-0
Record name 6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a lead compound for drug discovery. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C19H31ClN2Sn
  • Molecular Weight : 441.63 g/mol
  • CAS Number : 1177264-56-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer biology. The compound exhibits promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact the compound's biological efficacy. Key findings from recent studies include:

  • Substituent Effects : The presence of different substituents on the imidazo[1,2-a]pyridine ring can enhance or diminish the inhibitory activity against PI3K. For instance, alkyl substitutions were found to reduce antiproliferative activity .
  • Potency Variations : Compounds derived from this scaffold demonstrated IC50 values ranging from submicromolar to low micromolar concentrations against various tumor cell lines, indicating a strong potential for therapeutic use .

In Vitro Studies

A study conducted on a series of imidazo[1,2-a]pyridine derivatives highlighted that compounds with specific structural features exhibited potent inhibition of PI3Kα. Notably, one derivative showed an IC50 value of 1.94 nM, making it one of the most potent inhibitors identified to date .

Autophagy Induction

Research has also indicated that certain derivatives can induce autophagy through inhibition of cdc2-like kinase 1 (CLK1). A compound closely related to this compound was shown to effectively reduce phosphorylation levels of CLK1 substrates and promote autophagic processes in vitro .

Summary Table of Biological Activities

CompoundTargetIC50 ValueEffect
This compoundPI3Kα1.94 nMInduces apoptosis
Related DerivativeCLK14 nMInduces autophagy

Comparison with Similar Compounds

Substituent Effects at Position 3

The C-3 position is a critical site for modulating biological activity and physicochemical properties. Key analogs and their characteristics include:

Compound C-3 Substituent Key Properties/Applications References
6-Chloro-3-nitroimidazo[1,2-a]pyridine Nitro (-NO₂) Exhibits antimicrobial activity; nitro group enhances electrophilicity for nucleophilic substitution.
3-Acetylated derivatives Acetyl (-COCH₃) Improves solubility; used in GABA receptor binding studies.
3-(Phenylamino) derivatives Phenylamino (-NHPh) COX-2 inhibition (IC₅₀ = 0.07 μM) with high selectivity; analgesic potential.
3-Phosphonopropionic acids Phosphonopropionic acid Fluorescent properties; explored as antimicrobial agents.
6-Chloro-3-(tributylstannyl) Tributylstannyl (-SnBu₃) Facilitates cross-coupling reactions; lipophilic, limiting aqueous solubility.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance reactivity for further functionalization but may reduce solubility .
  • Hydrophilic Groups (e.g., -COCH₃) : Improve pharmacokinetic profiles but may reduce membrane permeability .
  • Organometallic Groups (e.g., -SnBu₃): Critical for synthetic versatility in catalysis, though toxicity concerns limit therapeutic use .

Substituent Effects at Position 6

The chloro group at C-6 is a common feature in bioactive derivatives. Comparisons with other C-6 substituents:

Compound C-6 Substituent Biological Activity References
6-Fluoroimidazo[1,2-a]pyridine Fluoro (-F) Bioisostere for imidazo[1,2-a]pyrimidine; used in GABA receptor modulation.
6-Trifluoromethyl derivative Trifluoromethyl (-CF₃) Enhances metabolic stability; explored in antimicrobial screens.
6-Chloro-3-(tributylstannyl) Chloro (-Cl) Balances electronic effects and lipophilicity; common in antitumor agents.

Key Observations :

  • Chloro (-Cl) : Provides a balance between electron-withdrawing effects and synthetic accessibility.
  • Fluoro (-F) : Mimics hydrogen in bioisosteric replacements, improving target binding .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility: 3-Nitro and 3-phosphonopropionic derivatives exhibit moderate solubility due to polar groups . Tributylstannyl derivatives are highly lipophilic, requiring formulation aids for bioavailability .
  • Synthetic Accessibility :
    • Tributylstannyl derivatives are synthesized via Pd-catalyzed stannylation, whereas acetylated analogs use AlCl₃-catalyzed Friedel-Crafts acylation .

Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

This approach is consistent with the preparation of other stannylated heterocycles, where the stannylation is achieved via lithiation or halogen-metal exchange followed by quenching with a tributyltin reagent.

Preparation of 6-Chloroimidazo[1,2-a]pyridine Core

While direct literature on 6-chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine is limited, closely related compounds such as 6-chloroimidazo[1,2-a]pyridine-3-formonitrile have been synthesized efficiently, providing a foundation for preparing the core structure.

A representative synthetic method for the 6-chloroimidazo[1,2-a]pyridine core involves:

  • Step 1: Formation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine
    React 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 50–110 °C for 2–10 hours. This step forms the amidine intermediate.

  • Step 2: Cyclization to 6-chloroimidazo[1,2-a]pyridine-3-formonitrile
    React the amidine intermediate with bromoacetonitrile in the presence of a base (e.g., sodium bicarbonate or triethylamine) in solvents such as DMF, THF, or acetonitrile at 50–150 °C for 5–35 hours. Work-up involves ethyl acetate extraction, water washing, drying, rotary evaporation, and recrystallization to yield the pure product with high purity and yield (~72%).

This method features mild reaction conditions, ease of operation, and stable product quality, making it suitable for both laboratory and industrial production.

Introduction of the Tributylstannyl Group at the 3-Position

The key step to obtain this compound is the stannylation at the 3-position. Commonly, this is achieved by:

  • Halogen-Metal Exchange or Directed Lithiation
    Starting from 6-chloro-3-halogenated imidazo[1,2-a]pyridine (e.g., 3-bromo or 3-iodo derivative), treatment with a strong base such as n-butyllithium at low temperature (-78 °C) generates the 3-lithiated intermediate.

  • Quenching with Tributyltin Chloride
    The lithiated intermediate is then reacted with tributyltin chloride to introduce the tributylstannyl substituent at the 3-position.

This approach is well-established for preparing organostannane derivatives of heterocycles, providing good regioselectivity and yields.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Formation of amidine 2-amino-5-chloropyridine + DMF-DMA 50–110 2–10 - Stirred heating, removal of DMF-DMA by rotary evaporation
Cyclization to imidazo core Amidines + bromoacetonitrile + base (NaHCO3, Et3N) + DMF/THF/MeCN 50–150 5–35 ~72 Extraction, drying, recrystallization
Halogen-metal exchange 3-bromo-6-chloroimidazo[1,2-a]pyridine + n-BuLi -78 0.5–1 - Inert atmosphere, anhydrous conditions
Stannylation Lithiated intermediate + tributyltin chloride -78 to 0 1–3 60–85* Quench, work-up to isolate stannylated product

*Yield range estimated based on typical stannylation reactions of heterocycles; exact yields for this compound may vary.

Analytical and Purification Techniques

  • Recrystallization using solvents such as dehydrated alcohol, ethyl acetate, and normal hexane mixtures improves purity.
  • Drying agents like anhydrous sodium sulfate are used to remove residual moisture.
  • Characterization by NMR (notably ^1H and ^13C), IR spectroscopy (C=N stretching ~1625 cm^-1), and melting point determination confirms structure and purity.

Summary of Preparation Methodology

The preparation of this compound can be summarized as follows:

This multi-step synthetic sequence is supported by robust, mild reaction conditions, and yields products with high purity suitable for further applications in organic synthesis and pharmaceutical intermediates.

Q & A

Q. Key Optimization Parameters :

  • Lewis acid loading (e.g., 10 mol% AlCl₃).
  • Reaction temperature (80–120°C for acylation; 25–60°C for sulfenylation).
  • Solvent-free conditions to enhance atom economy.

Advanced: How can computational models guide the design of imidazo[1,2-a]pyridine derivatives with enhanced GABA receptor binding?

Computational docking and molecular dynamics simulations predict ligand-receptor interactions. For example:

  • GABA Receptor Modeling : Acetylated derivatives of imidazo[1,2-a]pyridine were screened using validated GABA receptor models to identify binding poses. Substituents at C-3 (e.g., acetyl groups) improve hydrophobic interactions with the receptor’s α-subunit, enhancing binding affinity .
  • Reaction Coordinate Analysis : Density functional theory (DFT) studies rationalize regioselectivity in Friedel-Crafts acylation, showing lower activation barriers for C-3 versus C-2 functionalization .

Q. Methodological Steps :

Generate ligand conformers via molecular mechanics (e.g., Merck Molecular Force Field).

Perform docking (AutoDock Vina) to prioritize high-affinity candidates.

Validate with free-energy perturbation (FEP) or MM-GBSA calculations.

Basic: What analytical techniques are critical for characterizing 6-chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine derivatives?

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., distinguishing C-3 stannyl groups from chloro substituents at C-6) .
  • HRMS : Verify molecular weight and isotopic patterns (e.g., SnCl₃ adducts for tributylstannyl derivatives).
  • X-ray Crystallography : Resolve π-stacking interactions and hydrogen-bonding networks in polymorphic forms .

Example : For 6-chloro-3-nitro derivatives, ¹H NMR shows distinct aromatic proton splitting patterns (δ 8.2–8.5 ppm for C-5 and C-7 protons) .

Advanced: How do structural modifications at C-3 and C-6 affect COX-2 inhibitory activity in imidazo[1,2-a]pyridines?

Q. Structure-Activity Relationship (SAR) Insights :

  • C-3 Substituents : Mannich bases (e.g., morpholine) at C-3 enhance COX-2 selectivity (IC₅₀ = 0.07 µM) by forming hydrogen bonds with Tyr385 and Ser530 residues. Phenylamino groups reduce activity due to steric hindrance .
  • C-6 Halogenation : Chloro or nitro groups at C-6 improve metabolic stability but may reduce solubility. 6-Chloro derivatives show higher bioavailability compared to 6-nitro analogues .

Q. Experimental Design :

  • Synthesize derivatives via Pd-catalyzed cross-coupling or SRN1 reactions .
  • Screen COX-1/COX-2 inhibition using fluorescence polarization assays.

Basic: What are common challenges in synthesizing 2-thiosubstituted imidazo[1,2-a]pyridines, and how can they be addressed?

Q. Challenges :

  • Low Reactivity at C-2 : C-2 is less nucleophilic than C-3, requiring harsh conditions (e.g., POCl₃ for chlorination) .
  • Byproduct Formation : Competing C-3 sulfenylation may occur unless regioselective catalysts (e.g., NH₄I) are used .

Q. Solutions :

  • Use isothiouronium salts as intermediates for nucleophilic substitution at C-2 .
  • Optimize reaction time (≤4 hours) and temperature (60–80°C) to minimize decomposition.

Example : 2-Thioalkyl derivatives synthesized via alkyl halides and isothiouronium salts showed no antibacterial activity, suggesting the need for alternative substituents .

Advanced: How can contradictory biological data (e.g., lack of antibacterial activity) inform derivative redesign?

Case Study : 2-Thioalkyl-3-nitro derivatives exhibited no activity against Staphylococcus aureus or Pseudomonas aeruginosa .

  • Hypothesis : Nitro groups may hinder membrane penetration or induce toxicity.
  • Redesign Strategies :
    • Replace nitro with electron-withdrawing groups (e.g., cyano) to improve permeability.
    • Introduce fluorinated alkyl chains to enhance lipophilicity.
    • Screen for off-target effects (e.g., kinase inhibition) using phenotypic assays.

Validation : Use MIC (minimum inhibitory concentration) assays with Gram-positive/-negative panels and cytotoxicity profiling (e.g., HEK293 cells).

Basic: What role does the tributylstannyl group play in cross-coupling reactions of imidazo[1,2-a]pyridines?

The tributylstannyl group at C-3 facilitates:

  • Stille Coupling : Pd-catalyzed reactions with aryl halides to form biaryl derivatives.
  • Radical Reactions : Metal-free C–C bond formation under oxidative conditions (e.g., with peroxides) .

Q. Optimization Tips :

  • Use Pd(PPh₃)₄ (5 mol%) and LiCl (2 equiv.) in DMF at 80°C.
  • Avoid protic solvents to prevent protodestannylation.

Advanced: How can polymorph-dependent luminescence properties be exploited in imaging applications?

Mechanism : Cyano-substituted derivatives exhibit excited-state intramolecular proton transfer (ESIPT), producing tunable emission (yellow to red) based on crystal packing .

  • Design Criteria :
    • Introduce electron-withdrawing groups (e.g., CN) at C-6.
    • Modulate π-stacking via alkyl/phenyl substituents.

Q. Applications :

  • Biological Imaging : Track drug distribution in vivo using red-emitting polymorphs.
  • Sensors : Detect pH changes via emission shifts in tumor microenvironments.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine
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6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine

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